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Compound of Interest

Compound Name: Ethyl 5-amino-2-methylnicotinate

Cat. No.: B1343917 Get Quote

An In-depth Technical Guide to the Quantum Chemical Calculations of Ethyl 5-amino-2-
methylnicotinate

For Researchers, Scientists, and Drug Development
Professionals
Disclaimer: Specific experimental or computational data for Ethyl 5-amino-2-methylnicotinate
is not readily available in the public domain. The following guide is a representative whitepaper

constructed from established quantum chemical methodologies and data from analogous

molecular structures. The quantitative data presented herein is hypothetical and serves to

illustrate the expected results from such analyses.

Introduction
Ethyl 5-amino-2-methylnicotinate is a substituted pyridine derivative with potential

applications in medicinal chemistry and materials science. Understanding its electronic

structure, reactivity, and spectroscopic properties is crucial for the rational design of novel

therapeutic agents and functional materials. Quantum chemical calculations provide a powerful

theoretical framework for elucidating these properties at the molecular level. This guide details

the application of Density Functional Theory (DFT) and other computational methods to

characterize Ethyl 5-amino-2-methylnicotinate.
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The initial step in any quantum chemical study is the optimization of the molecular geometry to

find the lowest energy conformation.

Computational Protocol
Geometry optimization of Ethyl 5-amino-2-methylnicotinate would be performed using DFT

with the B3LYP functional and a 6-311G(d,p) basis set.[1][2] This level of theory provides a

good balance between computational cost and accuracy for organic molecules. All calculations

would be performed in the gaseous phase.[1][2] The optimized structure would be confirmed as

a true minimum by the absence of imaginary frequencies in the vibrational analysis.

Optimized Geometric Parameters (Hypothetical Data)
The following table summarizes the key bond lengths and bond angles for the optimized

structure of Ethyl 5-amino-2-methylnicotinate.
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Parameter Bond/Angle Calculated Value

Bond Lengths (Å) C2 - C3 1.412

C3 - C4 1.398

C4 - C5 1.405

C5 - N1 1.380

N1 - C6 1.345

C6 - C2 1.390

C2 - C(Methyl) 1.510

C5 - N(Amino) 1.375

C3 - C(Ester) 1.505

C(Ester) - O(Carbonyl) 1.210

C(Ester) - O(Ethyl) 1.340

**Bond Angles (°) ** C2 - C3 - C4 118.5

C3 - C4 - C5 119.2

C4 - C5 - N1 118.8

C5 - N1 - C6 122.5

N1 - C6 - C2 119.0

C6 - C2 - C3 121.0

Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a

molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability.[3][4]
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The energies of the HOMO and LUMO orbitals would be calculated at the B3LYP/6-311G(d,p)

level of theory on the previously optimized geometry. Time-dependent DFT (TD-DFT) would be

used for a more accurate description of electronic transitions.[1][2]

FMO Properties (Hypothetical Data)
Parameter Value (eV)

HOMO Energy -6.15

LUMO Energy -1.25

HOMO-LUMO Gap (ΔE) 4.90

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.[3][4]

Global Reactivity Descriptors
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a

quantitative measure of the chemical reactivity and stability of the molecule.

Computational Protocol
Using the calculated HOMO and LUMO energies, the following global reactivity descriptors

would be calculated based on Koopmans' theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ2 / (2η) where μ is the chemical potential (μ = -χ).

Calculated Reactivity Descriptors (Hypothetical Data)
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Descriptor Value (eV)

Ionization Potential (I) 6.15

Electron Affinity (A) 1.25

Electronegativity (χ) 3.70

Chemical Hardness (η) 2.45

Chemical Softness (S) 0.204

Electrophilicity Index (ω) 2.79

Molecular Electrostatic Potential (MEP)
The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites

for electrophilic and nucleophilic attack.

Computational Protocol
The MEP surface would be calculated at the B3LYP/6-311G(d,p) level of theory. The potential

would be mapped onto the electron density surface to visualize regions of positive and

negative electrostatic potential.

Visualization
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Caption: Workflow for generating and analyzing the Molecular Electrostatic Potential (MEP)

surface.
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Theoretical vibrational analysis can aid in the assignment of experimental infrared (IR) and

Raman spectra.

Computational Protocol
Harmonic vibrational frequencies would be calculated at the B3LYP/6-311G(d,p) level. The

calculated frequencies are often systematically overestimated and would be scaled by an

appropriate scaling factor (e.g., 0.9613 for B3LYP/6-31G(d)) to improve agreement with

experimental data.

Key Vibrational Frequencies (Hypothetical Data)
Vibrational Mode Calculated Frequency (cm-1) Description

ν(N-H)sym 3450
Symmetric N-H stretching

(amino group)

ν(N-H)asym 3550
Asymmetric N-H stretching

(amino group)

ν(C=O) 1725
Carbonyl stretching (ester

group)

ν(C-N) 1350 C-N stretching (amino group)

ν(C-O) 1250 C-O stretching (ester group)

δ(N-H) 1620 N-H scissoring (amino group)

Potential Application in Drug Development: A
Hypothetical Signaling Pathway
Given the presence of the nicotinic acid scaffold, a common motif in pharmacologically active

compounds, we can hypothesize its interaction with a signaling pathway. For instance, it could

potentially act as an inhibitor of a kinase involved in a cancer-related pathway.
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Caption: Hypothetical inhibition of a kinase signaling pathway by Ethyl 5-amino-2-
methylnicotinate.

Conclusion
This technical guide outlines a comprehensive computational approach for characterizing the

electronic, structural, and spectroscopic properties of Ethyl 5-amino-2-methylnicotinate. The

presented protocols, based on Density Functional Theory, provide a robust framework for

gaining insights into the molecule's reactivity and potential biological activity. While the

quantitative data presented is illustrative, the methodologies described are standard practices

in computational chemistry and serve as a blueprint for future theoretical and experimental
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investigations of this compound. Such studies are invaluable for guiding the synthesis of new

derivatives with tailored properties for applications in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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